
N1-(4-methylbenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between various organic molecules. For instance, “N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” was obtained by the reaction of “2-(1-methyl-1H-indol-3-yl)acetic acid” and “1,2-diaminobenzene” in the presence of lutidine as a base and dichloromethane as a solvent .
Applications De Recherche Scientifique
Neural Modulation and Eating Disorders
- Role of Orexin-1 Receptor Mechanisms : A study explored the effects of selective antagonists on orexin receptors (OX1R and OX2R) in a binge eating model in female rats. Compounds similar in structure to the specified chemical were used to evaluate their impact on compulsive food consumption. Findings suggest that OX1R mechanisms play a significant role in binge eating, indicating that selective antagonism at OX1R could represent a new pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).
Receptor Selectivity and Antagonism
- Dopamine D4 Receptor Selectivity : Research on the compound RBI-257, which shows a structural resemblance to the specified chemical, highlights its high selectivity and potent inhibitory action at dopamine D4 receptors over other dopamine receptor subtypes. Such selectivity suggests potential applications in neurological research and therapeutic development (Kula et al., 1997).
Therapeutic Applications and Neuroprotection
- Na+/Ca2+ Exchange Inhibition for Neuroprotection : YM-244769, structurally related to the specified compound, acts as a potent Na+/Ca2+ exchange (NCX) inhibitor with a preference for NCX3. It offers efficient protection against hypoxia/reoxygenation-induced neuronal cell damage, suggesting therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).
Synthesis and Chemical Characterization
- Synthetic Routes and Characterization : Studies detailing the synthesis, characterization, and reactivity of compounds with oxalamide-based structures provide insight into their chemical properties and potential applications in medicinal chemistry and organic synthesis. For instance, the reactivity of oxalamide-based carbenes and their potential in cyclopropanation reactions or as ligands in organometallic chemistry highlights the versatility of these compounds (Braun et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13-3-5-14(6-4-13)11-18-16(21)17(22)19-12-15-7-9-20(2)10-8-15/h3-6,15H,7-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFHYHUQMZYJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylbenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

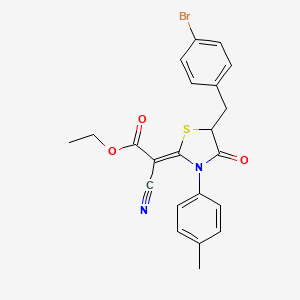
![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2571435.png)
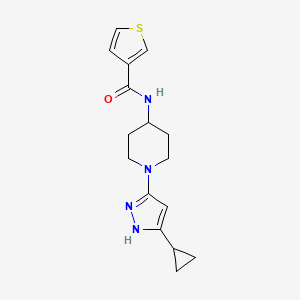
![1-(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2571438.png)
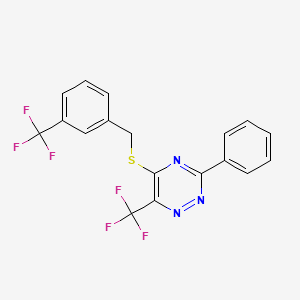
![4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine](/img/no-structure.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2571444.png)
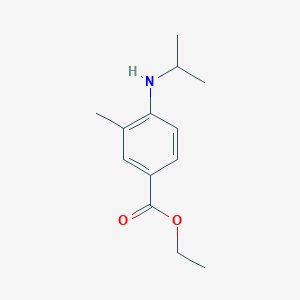
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2571450.png)
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2571451.png)
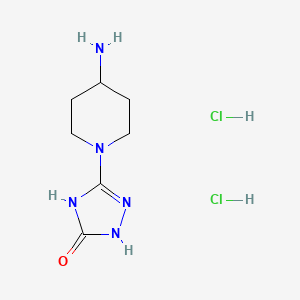
![2-(cyclohexanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2571454.png)
![3-(Dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione](/img/structure/B2571455.png)
![5-methyl-10-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2571456.png)